5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one 5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11475414
InChI: InChI=1S/C15H26N4O/c1-4-6-7-13-12(3)16-15(17-14(13)20)19-10-8-18(5-2)9-11-19/h4-11H2,1-3H3,(H,16,17,20)
SMILES:
Molecular Formula: C15H26N4O
Molecular Weight: 278.39 g/mol

5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11475414

Molecular Formula: C15H26N4O

Molecular Weight: 278.39 g/mol

* For research use only. Not for human or veterinary use.

5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C15H26N4O
Molecular Weight 278.39 g/mol
IUPAC Name 5-butyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C15H26N4O/c1-4-6-7-13-12(3)16-15(17-14(13)20)19-10-8-18(5-2)9-11-19/h4-11H2,1-3H3,(H,16,17,20)
Standard InChI Key AQVLYZQXEDHHMG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C

Introduction

Synthesis

The synthesis of 5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions:

  • Formation of Pyrimidine Core: The pyrimidine ring is synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.

  • Substitution at Position 2: Introduction of the ethylpiperazine group occurs through nucleophilic substitution or amination reactions.

  • Alkylation at Positions 5 and 6: Alkyl groups (butyl and methyl) are added using alkyl halides under basic conditions.

These steps require precise control of reaction conditions to ensure regioselectivity and yield optimization.

Applications

FieldPotential Use
PharmaceuticalsDevelopment of antimicrobial or anticancer agents
Material ScienceUse as a building block in polymer synthesis for specialized materials
AgriculturePossible application as a pesticide or herbicide precursor

Analytical Data

To verify the structure and purity of this compound, the following techniques are employed:

  • NMR Spectroscopy (1H and 13C):

    • Chemical shifts corresponding to alkyl chains, piperazine protons, and pyrimidine ring hydrogens.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=266m/z = 266, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for C=O stretching (~1700 cm1^{-1}) and N-H bending (~3200 cm1^{-1}).

  • X-Ray Crystallography:

    • Detailed structural elucidation to confirm bond angles and spatial arrangement.

Research Findings

While specific studies on this compound are sparse, related pyrimidinone derivatives have been extensively researched:

  • A study on similar compounds revealed significant antimicrobial activity against E. coli and S. aureus .

  • Piperazine-containing molecules were found to modulate dopamine transporters, indicating potential use in neurological treatments .

  • Pyrimidinones with alkyl substitutions demonstrated enhanced solubility and bioavailability in pharmaceutical formulations .

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